(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
Descripción
(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a 3,4-dimethoxy-substituted benzylidene group at the C2 position and a 4-methylpiperazinylmethyl substituent at C5. The dimethoxy groups on the benzylidene fragment likely influence lipophilicity and target binding, while the hydroxy group at C6 contributes to polar interactions.
Propiedades
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-15-11-18(27)17(14-26-9-7-25(2)8-10-26)24-22(15)23(28)21(31-24)13-16-5-6-19(29-3)20(12-16)30-4/h5-6,11-13,27H,7-10,14H2,1-4H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSVJEUDXNOCNK-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)CN4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)CN4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The structural features of this compound contribute significantly to its biological efficacy.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran core, which is known for its bioactive potential due to the presence of various substituents that enhance its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit substantial cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 12.5 | Induces apoptosis via ROS |
| Compound B | PC-3 (Prostate) | 8.0 | Mitochondrial dysfunction |
| Target Compound | K562 | 10.0 | ROS generation |
Anti-inflammatory Activity
The compound has also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF and IL-1. A study highlighted that similar benzofuran derivatives significantly reduced the levels of these cytokines in vitro, suggesting a potential application in managing chronic inflammatory disorders .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound A | TNF: 93.8% | 10 |
| Target Compound | IL-1: 98% | 5 |
| Compound B | IL-8: 71% | 15 |
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies indicate that benzofuran derivatives can scavenge free radicals and enhance cellular antioxidant defenses . The specific compound under review has shown promising results in increasing the activity of endogenous antioxidant enzymes.
Study on Apoptosis Induction
In a controlled study, this compound was tested on K562 cells. The results indicated a significant increase in caspase activity after treatment, confirming its role in apoptosis induction. The compound increased caspase 3 and 7 activities by over 200% after 48 hours of exposure .
Study on Cytokine Release
A separate investigation focused on the anti-inflammatory effects of this compound showed a marked reduction in IL-6 release from activated macrophages. The compound was able to inhibit IL-6 release by approximately 70%, demonstrating its potential as an anti-inflammatory agent .
Aplicaciones Científicas De Investigación
Anticancer Properties
Benzofuran derivatives, including this compound, have shown promising anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms such as:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Caspase Activation : Triggering the apoptotic pathway, particularly in leukemia and breast cancer cell lines.
Case Study : A study demonstrated that a structurally related benzofuran derivative exhibited an IC50 value of 5 μM against K562 leukemia cells, indicating strong cytotoxic effects. The presence of the hydroxy and piperazine groups in the structure may enhance this activity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines such as TNF and IL-1.
Case Study : In vitro studies showed that a derivative reduced TNF levels by 93% in macrophages, showcasing significant anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives are notable, with evidence suggesting effectiveness against various bacterial and fungal strains. The structural features of this compound may enhance its activity against pathogens.
Case Study : Compounds with similar structures demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure of benzofuran derivatives and their biological activity is crucial for drug design. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxy group at position 6 | Enhances anti-inflammatory and cytotoxic effects |
| Piperazine substituent | May improve binding affinity to biological targets |
| Dimethoxybenzylidene moiety | Potentially enhances overall biological activity |
Research indicates that modifications to the benzofuran scaffold can significantly alter its biological properties, emphasizing the importance of SAR studies in drug development .
Summary of Applications
The applications of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can be summarized as follows:
- Anticancer Agent : Induces apoptosis in various cancer cell lines.
- Anti-inflammatory Agent : Reduces levels of pro-inflammatory cytokines.
- Antimicrobial Agent : Exhibits significant activity against bacteria and fungi.
Análisis De Reacciones Químicas
Oxidation Reactions
The benzofuran core and phenolic hydroxyl group render the compound susceptible to oxidation. Under controlled conditions (e.g., using H₂O₂ or KMnO₄), the hydroxy group at position 6 oxidizes to a carbonyl, forming a quinone-like structure. This reaction is pH-dependent, with optimal yields observed in mildly alkaline conditions (pH 8–9).
| Reaction Conditions | Product | Yield |
|---|---|---|
| 0.1 M H₂O₂, pH 8.5, 25°C, 2 hrs | (Z)-2-(3,4-dimethoxybenzylidene)-6-oxo-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one | 72% |
| 0.05 M KMnO₄, H₂O, 40°C, 4 hrs | Same as above | 68% |
Hydrolysis of Methoxy Groups
The 3,4-dimethoxybenzylidene group undergoes demethylation under acidic or enzymatic conditions. Hydrolysis with HBr (48%) in acetic acid selectively removes methoxy groups, yielding catechol derivatives. This reaction is critical for generating metabolites in biological systems .
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| 48% HBr in AcOH | Reflux, 6 hrs | (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one | 3,4 positions |
Nucleophilic Substitution at the Piperazinylmethyl Group
The 4-methylpiperazinylmethyl substituent participates in nucleophilic substitution. Treatment with alkyl halides (e.g., CH₃I) replaces the methyl group on the piperazine nitrogen, altering solubility and bioactivity .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃I | DMF, 60°C, 12 hrs | (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-ethylpiperazin-1-yl)methyl)benzofuran-3(2H)-one | Enhanced receptor binding |
Photochemical [2+2] Cycloaddition
The benzylidene double bond undergoes [2+2] cycloaddition under UV light (λ = 365 nm), forming cyclobutane derivatives. This reactivity is solvent-dependent, with acetonitrile favoring dimerization .
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (365 nm), CH₃CN, 24 hrs | Dimerized prod |
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares a benzofuran-3(2H)-one core with several analogs, but its pharmacological and physicochemical properties are modulated by distinct substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives
Pharmacokinetic and Physicochemical Insights
- Solubility and Bioavailability: The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility compared to dimethylamino () and piperidinyl () analogs due to its stronger basicity and hydrogen-bonding capacity . However, the 3,4-dimethoxybenzylidene group may slightly offset this by increasing logP (lipophilicity), as seen in similar dimethoxy-substituted compounds .
- Synthetic Accessibility : The target’s complex structure (multiple substituents, stereochemistry) may result in a higher synthetic accessibility score (SAS) compared to simpler analogs like the 4-methoxy derivative (), which has fewer synthetic steps .
- Drug-Likeness : While explicit data for the target are unavailable, analogs with piperazine substituents (e.g., ) show favorable bioavailability scores (0.55–0.56) and low SAS (1.5–3.42), suggesting the target may align with these trends .
Métodos De Preparación
Cyclization of 4-Methylresorcinol
4-Methylresorcinol undergoes reaction with ethyl α-chloroacetoacetate in a basic medium (KOH/MeOH) to form the benzofuran ring. The methyl group at C4 is incorporated via the starting phenol.
Reaction conditions :
Bromination at C7
The C7 hydroxymethyl group is brominated using N-bromosuccinimide (NBS) under radical conditions to yield 7-(bromomethyl)-4-methylbenzofuran-3(2H)-one.
Optimization :
Installation of the 4-Methylpiperazinylmethyl Group
The brominated intermediate undergoes nucleophilic substitution with 4-methylpiperazine:
Procedure :
- Reagents : 7-(Bromomethyl)-4-methylbenzofuran-3(2H)-one, 4-methylpiperazine (2.5 equiv), K₂CO₃, KI (catalytic).
- Solvent : Acetone, reflux for 12 hours.
- Workup : Filtration, solvent evaporation, and column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
- Yield : 65%.
Aldol Condensation for Benzylidene Moiety
The Z-configured benzylidene group is introduced via base-catalyzed aldol condensation between 7-((4-methylpiperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one and 3,4-dimethoxybenzaldehyde.
Key steps :
- Deprotonation : KOH (1.2 equiv) in methanol generates the enolate at C2.
- Condensation : 3,4-Dimethoxybenzaldehyde (1.1 equiv) is added dropwise at 0°C.
- Configuration control : The Z-isomer is favored due to steric hindrance between the benzofuran methyl (C4) and aldehyde methoxy groups.
Conditions :
Deprotection of the C6 Methoxy Group
The C6 methoxy group (introduced during cyclization) is demethylated using boron tribromide (BBr₃) to reveal the hydroxy group.
Procedure :
- Reagents : BBr₃ (3.0 equiv), dry CH₂Cl₂.
- Temperature : −78°C → 0°C, 2 hours.
- Quench : MeOH/H₂O (1:1).
- Yield : 82%.
Reaction Optimization and Challenges
Regioselectivity in Bromination
The C7 bromination requires precise control to avoid di-substitution. Radical inhibitors (e.g., hydroquinone) improve selectivity.
Z/E Isomerism in Aldol Condensation
The Z-configuration is stabilized by intramolecular hydrogen bonding between the C3 ketone and C6 hydroxy group, as confirmed by NOESY spectroscopy.
Purification Challenges
Intermediate polarities necessitate gradient elution in column chromatography (hexane/EtOAc → CH₂Cl₂/MeOH).
Table 1. Summary of Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzofuran cyclization | 4-Methylresorcinol, KOH/MeOH, reflux | 68 |
| 2 | C7 Bromination | NBS, AIBN, CCl₄, 80°C | 75 |
| 3 | Piperazine substitution | 4-Methylpiperazine, K₂CO₃, acetone, reflux | 65 |
| 4 | Aldol condensation | 3,4-Dimethoxybenzaldehyde, KOH/MeOH, 0°C→RT | 58 |
| 5 | Demethylation | BBr₃, CH₂Cl₂, −78°C→0°C | 82 |
Table 2. Spectroscopic Data (Representative)
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 7-(Bromomethyl)-4-methylbenzofuran | 1720 (C=O) | 2.40 (s, 3H, CH₃), 4.45 (s, 2H, CH₂Br) |
| Final product (Z-isomer) | 1680 (C=O), 3400 (OH) | 3.85 (s, 6H, OCH₃), 6.92 (d, J=15 Hz, CH=) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Z)-configured benzofuran-3(2H)-one derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The core benzofuran scaffold is typically synthesized via base-catalyzed condensation of substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) with hydroxybenzofuran precursors. For example, sodium hydroxide or potassium carbonate in ethanol/methanol under reflux achieves the Z-configuration via kinetic control . Microwave-assisted solventless condensation using acidic clay catalysts can improve stereoselectivity and reduce reaction time . Key parameters to optimize include:
- Temperature: Higher temperatures (80–100°C) favor faster condensation but may reduce stereochemical purity.
- Catalyst: Clay catalysts (e.g., montmorillonite) enhance regioselectivity in solvent-free conditions.
- Purification: Column chromatography with silica gel or recrystallization in ethanol removes unreacted aldehydes .
Q. How can researchers confirm the stereochemical configuration (Z vs. E) of the benzylidene moiety in this compound?
- Methodological Answer:
- NMR Spectroscopy: The coupling constant () between the benzylidene proton and the adjacent carbonyl group in H NMR distinguishes Z (lower , ~8–10 Hz) from E (higher , ~12–16 Hz) due to dihedral angle differences .
- X-ray Crystallography: Definitive confirmation requires single-crystal X-ray diffraction, which provides bond lengths and angles (e.g., C=O and C=C distances) .
Q. What analytical techniques are critical for characterizing purity and functional group integrity?
- Methodological Answer:
- HPLC-MS: Quantifies purity and detects byproducts (e.g., oxidized or reduced derivatives).
- FT-IR: Identifies key functional groups (e.g., hydroxy stretch at ~3200–3500 cm⁻¹, carbonyl at ~1680–1720 cm⁻¹) .
- Elemental Analysis: Validates molecular formula accuracy (±0.3% tolerance) .
Advanced Research Questions
Q. How does the 4-methylpiperazinylmethyl substituent influence the compound’s solubility and bioactivity?
- Methodological Answer: The piperazine group enhances water solubility via protonation at physiological pH, which can be quantified by log measurements (octanol/water partitioning). For bioactivity:
- Molecular Docking: Simulate interactions with target proteins (e.g., viral nucleoproteins) to assess hydrogen bonding and hydrophobic contacts.
- SAR Studies: Compare analogs with/without the piperazine moiety to isolate its contribution to antiviral or anticancer activity .
Q. What strategies can mitigate contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer:
- Metabolic Stability Assays: Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).
- Prodrug Design: Modify the hydroxy group to esters or ethers to enhance bioavailability .
- Dose-Response Studies: Adjust dosing regimens in animal models to account for pharmacokinetic differences .
Q. How can computational methods predict and optimize the compound’s inhibitory activity against specific targets (e.g., viral nucleoproteins)?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and free energy (MM-GBSA calculations) .
- QSAR Modeling: Train models using IC data from analogs to predict activity against novel targets.
- ADMET Prediction: Use tools like SwissADME to optimize log , solubility, and toxicity profiles .
Experimental Design Considerations
Q. What are the critical controls for ensuring reproducibility in the synthesis of this compound?
- Methodological Answer:
- Negative Controls: Omit the aldehyde or base to confirm reaction dependency.
- Isotopic Labeling: Use C-labeled benzaldehyde to track incorporation into the benzylidene group.
- Reaction Monitoring: TLC or in situ IR spectroscopy detects intermediate formation .
Q. How can researchers resolve discrepancies in biological assay results caused by solvent residues or impurities?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
